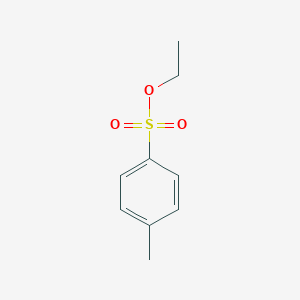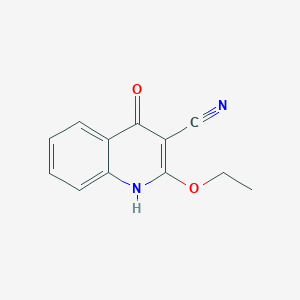
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, also known as DMH1, is a small molecule inhibitor that has been used to specifically target the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a critical role in many biological processes, including embryonic development, tissue repair, and immune response. Dysregulation of the TGF-β pathway has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders.
Mechanism of Action
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one specifically inhibits the activity of TβRI by binding to a specific site on the receptor. This prevents the receptor from phosphorylating downstream targets, which ultimately leads to the inhibition of TGF-β signaling. This compound has been shown to be highly selective for TβRI, with little to no effect on other receptors or kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of TGF-β signaling by this compound has been shown to reduce the proliferation and migration of cancer cells. It has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are involved in the development of fibrosis. In addition, this compound has been shown to modulate the immune response by inhibiting the differentiation of T cells into regulatory T cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in lab experiments is its specificity for TβRI. This allows researchers to selectively inhibit TGF-β signaling without affecting other pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in some assays.
Future Directions
There are many potential future directions for research on 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. One area of interest is the development of more potent and selective inhibitors of TβRI. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, this compound could be used to study the role of TGF-β signaling in various other diseases, such as cardiovascular disease or neurodegenerative diseases. Finally, this compound could be used to study the role of TGF-β signaling in aging and age-related diseases.
Synthesis Methods
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-aminothiophenol with 2,2-dimethyl-3-oxobutanoic acid to form 2-(2,2-dimethyl-3-oxobutylthio)aniline. The second step involves the reaction of 2-(2,2-dimethyl-3-oxobutylthio)aniline with morpholine to form this compound. The final product can be purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been used extensively in scientific research to study the TGF-β signaling pathway. It has been shown to specifically inhibit the activity of the TGF-β type I receptor (TβRI), which is a key component of the pathway. This compound has been used to investigate the role of TGF-β signaling in various biological processes, including embryonic development, tissue repair, and immune response. It has also been used to study the role of TGF-β signaling in various diseases, including cancer, fibrosis, and autoimmune disorders.
properties
IUPAC Name |
5,5-dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMARZBAUMWLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15091-04-0 |
Source


|
| Record name | 5,5-Dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-DIMETHYL-2-MORPHOLIN-4-YL-4,6-DIHYDRO-1,3-BENZOTHIAZOL-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN0FW2IO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


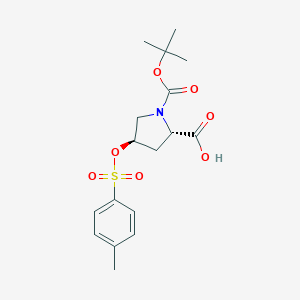

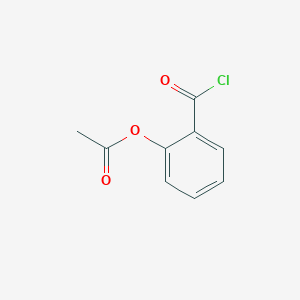
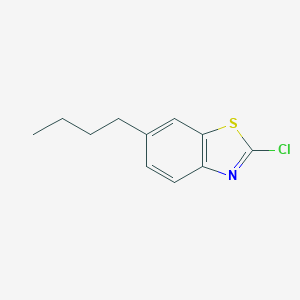
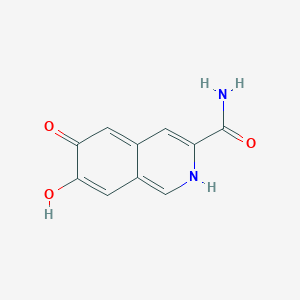
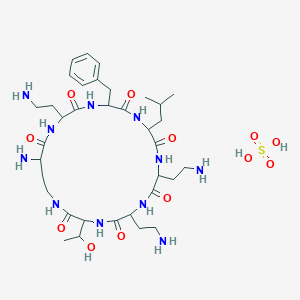
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)



